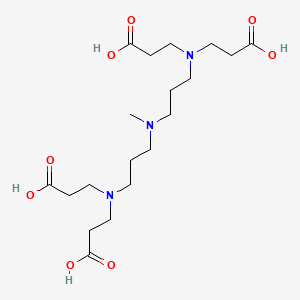

Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Description

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a polyamine derivative characterized by a central methylamine group linked to two bis(2-carboxyethyl)aminopropyl branches. This structure confers unique chelating properties due to the presence of multiple carboxylate and amine groups, which enable strong metal coordination and solubility in aqueous environments.

Propriétés

Formule moléculaire |

C19H35N3O8 |

|---|---|

Poids moléculaire |

433.5 g/mol |

Nom IUPAC |

3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid |

InChI |

InChI=1S/C19H35N3O8/c1-20(8-2-10-21(12-4-16(23)24)13-5-17(25)26)9-3-11-22(14-6-18(27)28)15-7-19(29)30/h2-15H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |

Clé InChI |

UKYGGYWXSFQOFV-UHFFFAOYSA-N |

SMILES canonique |

CN(CCCN(CCC(=O)O)CCC(=O)O)CCCN(CCC(=O)O)CCC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine involves the reaction of appropriate amines and carboxylic acids. The compound features three tertiary amines and four carboxylic acids, each of which can form esters or amides . The reaction typically requires controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(bis(2-carboxyethyl)aminopropyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various esters, amides, and other derivatives that retain the core structure of this compound .

Applications De Recherche Scientifique

Bis(bis(2-carboxyethyl)aminopropyl)methylamine has a wide range of applications in scientific research:

Chemistry: It is used in the development of lipid nanoparticles and other advanced materials.

Biology: The compound is utilized in the study of cellular uptake mechanisms and the development of drug delivery systems.

Mécanisme D'action

The mechanism of action of Bis(bis(2-carboxyethyl)aminopropyl)methylamine involves its ability to simulate biological phospholipid membranes. This allows it to form liposomes that can encapsulate both hydrophilic and lipophilic payloads. The compound facilitates the delivery of these payloads to target cells, enhancing cellular uptake and stability . The molecular targets and pathways involved include interactions with cellular membranes and the modulation of membrane permeability .

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Key Insights

- Chelation Efficiency: The carboxyethyl groups in this compound enhance its metal-binding capacity compared to non-carboxylated analogs like bapma .

- Toxicity Profile : Unlike nitrogen mustards (e.g., HN2), the carboxyethyl substituents likely reduce alkylating activity, mitigating acute toxicity .

Activité Biologique

Bis(bis(2-carboxyethyl)aminopropyl)methylamine (BCA) is a complex organic compound characterized by its symmetrical branched structure, featuring three tertiary amines and four carboxylic acid groups. This compound has garnered attention for its potential biological activities, particularly in the areas of cytotoxicity and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of BCA, supported by relevant research findings, case studies, and data tables.

Chemical Structure

BCA's structure can be represented as follows:

This configuration allows BCA to interact with various biological targets, influencing cellular processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of BCA derivatives against various cancer cell lines. The MTT assay was employed to assess cell viability in response to treatment with BCA and its derivatives.

Table 1: Cytotoxic Activity of BCA Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BCA | A549 (Lung) | 15.74 ± 1.7 |

| BCA | CaCo-2 (Colon) | 13.95 ± 2.5 |

| BCA | HTB-140 (Melanoma) | 14.50 ± 2.0 |

The results indicate that BCA exhibits moderate antiproliferative potency across multiple cancer cell lines, with the lowest IC50 values observed in colorectal adenocarcinoma and lung carcinoma cells .

The mechanism through which BCA exerts its cytotoxic effects appears to involve apoptosis induction and modulation of inflammatory cytokines. Flow cytometry analysis demonstrated that treatment with BCA derivatives significantly increased the percentage of cells undergoing early apoptosis in A549 cells compared to control groups.

Table 2: Apoptotic Activity Induced by BCA

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 7.3 | N/A |

| BCA (10 µM) | 28.9 - 42.7 | 37.8 |

These findings suggest that BCA not only reduces cell viability but also promotes apoptotic pathways in cancer cells, enhancing its potential as an anticancer agent .

Anti-Inflammatory Effects

BCA has also been studied for its ability to modulate inflammatory responses, particularly through the inhibition of interleukin-6 (IL-6) secretion—a key pro-inflammatory cytokine.

Table 3: IL-6 Inhibition by BCA Derivatives

| Compound | Cell Line | IL-6 Inhibition Factor |

|---|---|---|

| BCA | A549 | ~10-fold |

| BCA | HTB-140 | 2-fold |

The most significant inhibition was observed in A549 cells treated with a specific derivative of BCA, which inhibited IL-6 release almost tenfold compared to untreated controls .

Case Studies

Several case studies have highlighted the efficacy of BCA derivatives in preclinical models:

- Lung Cancer Model : In vivo studies demonstrated that administration of BCA significantly reduced tumor growth in A549 xenograft models.

- Colorectal Cancer : A study reported that treatment with BCA derivatives led to a marked decrease in tumor size and weight in CaCo-2 xenograft models, indicating strong potential for therapeutic applications.

- Combination Therapy : Research indicated that combining BCA with existing chemotherapeutic agents enhanced overall efficacy and reduced resistance mechanisms in cancer cells.

Q & A

Basic Research Questions

Q. What laboratory safety protocols are critical when handling Bis(bis(2-carboxyethyl)aminopropyl)methylamine?

- Due to its corrosive nature and potential for dermal absorption, researchers must use local exhaust ventilation, wear nitrile gloves, chemical-resistant aprons, and safety goggles. Skin exposure requires immediate washing with soap and water, and all work areas should display hazard warnings .

Q. Which spectroscopic methods are optimal for characterizing this compound’s purity and structure?

- 1H/13C NMR can confirm proton environments and carboxyethyl group integration. FT-IR identifies carboxylate (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches. High-resolution mass spectrometry (HR-MS) validates molecular weight and isotopic patterns. For metal complexes, UV-Vis spectroscopy monitors ligand-to-metal charge transfer bands .

Q. What solvent systems are effective for synthesizing this compound?

- Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable, with sodium hydroxide as a base to deprotonate intermediates. Reaction progress is tracked via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability constants (log K) for metal complexes involving this ligand?

- Contradictions often arise from pH variability or competing ions. Use potentiometric titrations under inert atmospheres (N₂/Ar) to standardize conditions. Validate results with isothermal titration calorimetry (ITC) to correlate thermodynamic data (ΔH, ΔS) with stability trends .

Q. What experimental designs optimize the compound’s efficacy as a lanthanide chelator in luminescent materials?

- Synthesize lanthanide (e.g., Eu³⁺, Tb³⁺) complexes and assess luminescence quantum yields via integrating sphere measurements. Compare with X-ray crystallography to correlate coordination geometry (e.g., octadentate vs. hexadentate binding) with emission efficiency .

Q. How do carboxyethyl substituents alter chelation kinetics compared to non-functionalized polyamines?

- Conduct stopped-flow kinetics experiments to measure metal-binding rates. Carboxyethyl groups enhance hydrophilicity and may slow ligand substitution due to steric hindrance. Compare with analogues like N,N'-bis(3-aminopropyl)methylamine to isolate substituent effects .

Q. Which computational models best predict the compound’s coordination behavior with transition metals?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize metal-ligand geometries and predict electronic spectra. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) assess conformational flexibility and solvation effects .

Methodological Notes

- Synthesis Scale-Up : For gram-scale production, adopt continuous flow reactors with automated temperature/pH control to ensure reproducibility .

- Data Validation : Cross-reference crystallographic data (e.g., SHELX-90 ) with spectroscopic results to confirm complex stoichiometry .

- Toxicity Screening : Use Ames tests or MTT assays if exploring biological applications, noting that commercial validation for medical use is restricted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.